Hydrogen-Bond Donor Count Differentiation: 2-(Methylamino)-N-(5-methylpyridin-2-yl)acetamide vs. N-(5-Methylpyridin-2-yl)acetamide
The target compound possesses 2 hydrogen-bond donors (the secondary amine NH of the methylamino group and the amide NH), whereas the simpler analog N-(5-methylpyridin-2-yl)acetamide (CAS 4931-47-9) has only 1 hydrogen-bond donor (amide NH only) [1][2]. This difference is consequential because the number of HBDs is a key parameter in Lipinski's Rule of Five and directly influences target binding capacity and membrane permeability.
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 2 HBD (PubChem computed, CID 28376367) |
| Comparator Or Baseline | N-(5-Methylpyridin-2-yl)acetamide (CAS 4931-47-9): 1 HBD |
| Quantified Difference | 2.0-fold increase in HBD count (2 vs. 1) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) for both compounds |
Why This Matters
For researchers conducting fragment-based screening or optimizing ligand efficiency, the additional HBD of the target compound provides an extra vector for polar interactions with biological targets, potentially enabling binding modes not accessible to the simpler acetamide analog.
- [1] PubChem Compound Summary for CID 28376367. Computed descriptor: Hydrogen Bond Donor Count = 2. View Source
- [2] PubChem Compound Summary for N-(5-methylpyridin-2-yl)acetamide (CAS 4931-47-9). Molecular Formula C₈H₁₀N₂O. View Source
